

# Technical Guide: Spectral Analysis of 1,4-Bis(bromomethyl)benzene

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## Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)benzene

Cat. No.: B118104

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CAS Registry Number: 623-24-5 Molecular Formula: C<sub>8</sub>H<sub>8</sub>Br<sub>2</sub> Molecular Weight: 263.96 g/mol

This document provides a comprehensive overview of the key spectral data for **1,4-Bis(bromomethyl)benzene**, an important intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectral data for **1,4-Bis(bromomethyl)benzene**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                              |
|------------------------------------|--------------|-------------|---|
| 7.37                               | Singlet      | 4H          | Aromatic protons (Ar-H)                 |
| 4.48                               | Singlet      | 4H          | Methylene protons (-CH <sub>2</sub> Br) |

Solvent: CDCl<sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift ( $\delta$ ) ppm | Assignment                              |
|---------------------------------|---|
| 138.1                           | Quaternary aromatic carbons (C-1, C-4)  |
| 129.6                           | Aromatic methine carbons (CH-2,3,5,6)   |
| 33.0                            | Methylene carbons (-CH <sub>2</sub> Br) |

Solvent: CDCl<sub>3</sub>[1]

## IR (Infrared) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                       |
|--------------------------------|---------------|--|
| 1625                           | Weak          | C=C Aromatic Ring Stretch                        |
| 1433 - 1456                    | Weak-Medium   | Aromatic Ring Vibrations                         |
| 1211 - 1221                    | Strong        | C-H in-plane bending                             |
| 738 - 766                      | Strong        | C-H out-of-plane bending<br>(para-disubstituted) |
| 568                            | Medium-Strong | C-Br Stretch                                     |

Sample Preparation: KBr pellet

## Mass Spectrometry (Electron Ionization) Data

| m/z Ratio     | Interpretation   |
|---------------|--|
| 262, 264, 266 | Molecular ion peak cluster [M] <sup>+</sup> (due to Br isotopes)   |
| 183, 185      | Fragment ion [M-Br] <sup>+</sup>                                   |
| 104           | Base Peak, fragment ion [M-2Br] <sup>+</sup> or tropylium-like ion |

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,4-Bis(bromomethyl)benzene** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher). For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **1,4-Bis(bromomethyl)benzene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

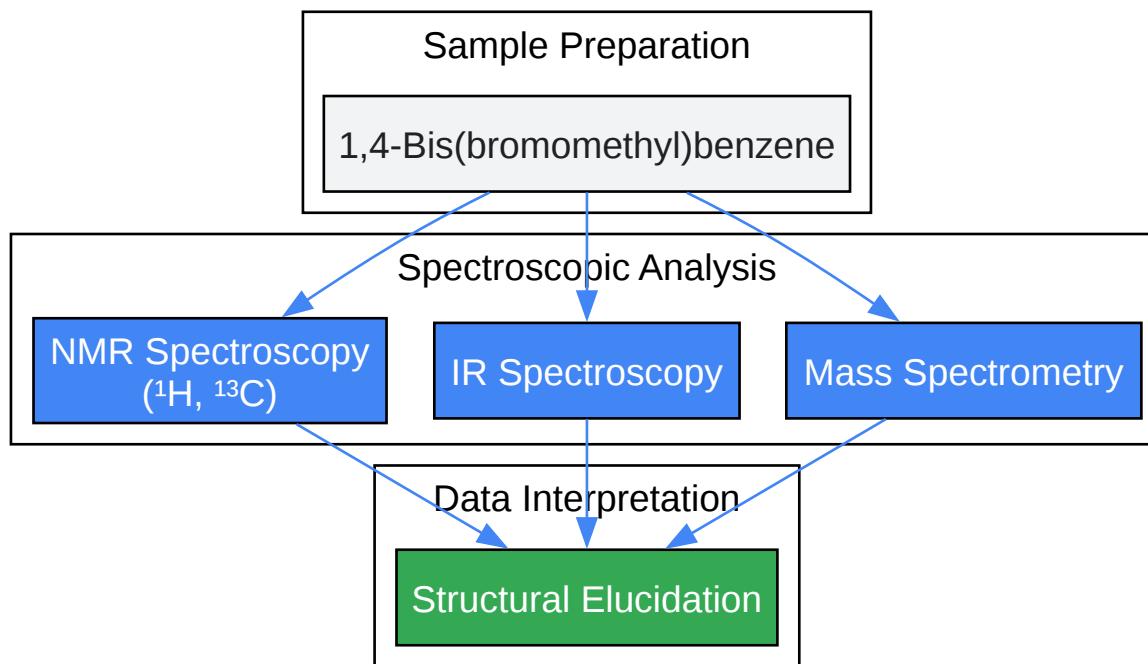
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1,4-Bis(bromomethyl)benzene** into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.
- Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate charged fragments.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.

- Detection: A detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for the comprehensive spectral characterization of a chemical compound like **1,4-Bis(bromomethyl)benzene**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. rsc.org [rsc.org]

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